
3-Acetamido-4-methylpicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetamido-4-methylpicolinic acid: is an organic compound belonging to the class of pyridinecarboxylic acids It is characterized by the presence of an acetamido group at the third position and a methyl group at the fourth position of the picolinic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-4-methylpicolinic acid typically involves the acylation of 4-methylpicolinic acid with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the acetamido derivative. The reaction can be represented as follows:
[ \text{4-Methylpicolinic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale acylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetamido-4-methylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Nucleophilic reagents such as amines or thiols can be used in the presence of suitable catalysts.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted picolinic acid derivatives.
Applications De Recherche Scientifique
3-Acetamido-4-methylpicolinic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in metal coordination complexes, which can be used in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 3-Acetamido-4-methylpicolinic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can chelate metal ions, affecting enzymatic activities and other biochemical processes.
Comparaison Avec Des Composés Similaires
3-Acetamido-5-acetylfuran: Similar in structure but contains a furan ring instead of a pyridine ring.
4-Methylpicolinic acid: Lacks the acetamido group, making it less reactive in certain chemical reactions.
3-Acetamidopyridine: Similar structure but without the methyl group at the fourth position.
Uniqueness: 3-Acetamido-4-methylpicolinic acid is unique due to the presence of both the acetamido and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological molecules and metal ions, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C9H10N2O3 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
3-acetamido-4-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-5-3-4-10-8(9(13)14)7(5)11-6(2)12/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
RWEBXUOPHMFHSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



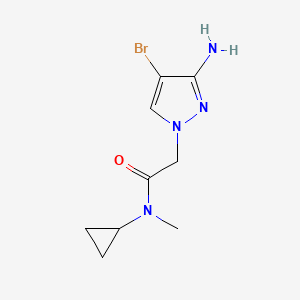
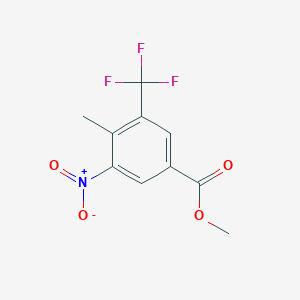
![2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13486895.png)
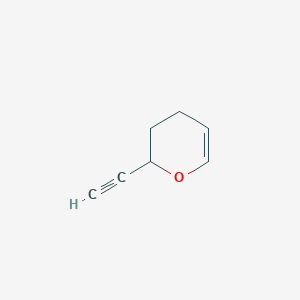
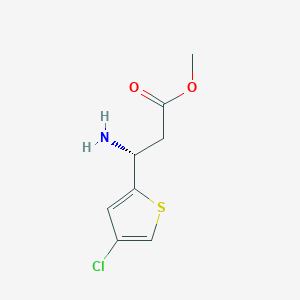

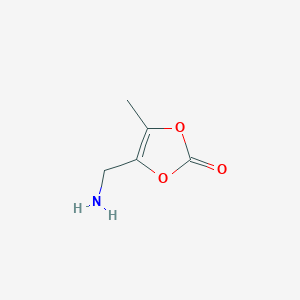
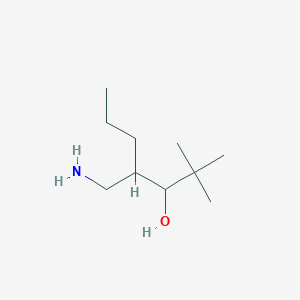
![4,4,5,5-Tetramethyl-2-[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486922.png)


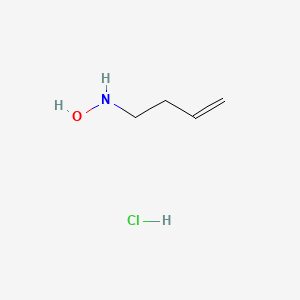
![2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13486951.png)
